molecular formula C8H14N2O6 B1498675 2-Methyl-2-imidazoline hydrogen tartrate CAS No. 74347-31-2

2-Methyl-2-imidazoline hydrogen tartrate

Cat. No.: B1498675
CAS No.: 74347-31-2
M. Wt: 234.21 g/mol
InChI Key: MLTUPVBYXCWMBU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

2-Methyl-2-imidazoline hydrogen tartrate, also known as lysidine bitartrate (CAS: 74347-31-2), emerged as a compound of interest in the mid-20th century during advancements in chiral resolution and heterocyclic chemistry. Its discovery is intertwined with the broader development of imidazoline derivatives, which gained prominence due to their applications in pharmaceuticals and coordination chemistry. The compound’s tartrate salt form likely originated from efforts to enhance the stability and solubility of 2-methyl-2-imidazoline, a strategy commonly employed in resolving racemic amines via diastereomeric salt formation with chiral acids such as tartaric acid. Early synthetic routes may have involved the cyclization of ethylenediamine derivatives with carbonyl sources, followed by salt formation with (2R,3R)-tartaric acid, though specific historical records remain sparse.

Nomenclature and Classification

The systematic IUPAC name for this compound is (2R,3R)-2,3-dihydroxybutanedioic acid; 2-methyl-4,5-dihydro-1H-imidazole , reflecting its zwitterionic structure comprising a protonated imidazoline ring and a deprotonated tartrate anion. Key synonyms include lysidine bitartrate and this compound.

Table 1: Molecular and Structural Data

Property Value
Molecular formula C₈H₁₄N₂O₆
Molecular weight 234.21 g/mol
CAS Registry Number 74347-31-2
IUPAC name (2R,3R)-2,3-dihydroxybutanedioic acid; 2-methyl-4,5-dihydro-1H-imidazole
Key functional groups Imidazoline ring, tartrate ion

The compound is classified as a zwitterionic salt within the imidazoline family, characterized by a partially saturated five-membered ring containing two nitrogen atoms.

Significance in Chemical Research

This compound serves as a critical intermediate in asymmetric synthesis and chiral resolution processes. Its tartrate moiety, derived from enantiomerically pure tartaric acid, enables the separation of racemic mixtures via diastereomeric crystallization. Additionally, the imidazoline core contributes to its utility in:

  • Coordination chemistry : The nitrogen-rich structure facilitates ligand-metal interactions, making it valuable in designing catalysts and metal-organic frameworks.
  • Pharmaceutical synthesis : As a precursor to N,N,N′-trisubstituted ethylenediamine derivatives, it aids in constructing bioactive molecules, including kinase inhibitors and antimicrobial agents.
  • Corrosion science : Imidazoline derivatives are widely used as volatile corrosion inhibitors, though the hydrogen tartrate form is less studied in this context.

Relationship to Imidazoline Compound Family

Imidazolines are structurally related to imidazoles but feature one saturated bond, resulting in reduced aromaticity and distinct reactivity. This compound belongs to the 2-imidazoline subclass, distinguished by a methyl substituent at the second position and a partially hydrogenated ring. Compared to parent imidazolines, its tartrate salt form exhibits:

  • Enhanced solubility : The ionic nature improves aqueous solubility, facilitating use in polar reaction media.
  • Chiral specificity : The (2R,3R)-tartrate counterion introduces stereochemical control, critical for enantioselective syntheses.
  • Stabilization : Protonation of the imidazoline nitrogen mitigates ring-opening reactions, enhancing thermal stability.

Table 2: Comparative Properties of Imidazoline Derivatives

Compound Solubility in Water Melting Point Primary Applications
2-Methyl-2-imidazoline Moderate 87°C (dec.) Corrosion inhibition
2-Methylimidazole High 136°C Pharmaceutical intermediates
This compound High 281.6°C (dec.) Chiral resolution

This compound’s unique properties underscore its role in bridging synthetic organic chemistry and materials science, offering a versatile platform for further innovation.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTUPVBYXCWMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995881
Record name 2,3-Dihydroxybutanedioic acid--2-methyl-4,5-dihydro-1H-imidazole (1/1)
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Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74347-31-2
Record name 2-Methyl-2-imidazoline hydrogen tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074347312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--2-methyl-4,5-dihydro-1H-imidazole (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-imidazoline hydrogen tartrate
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Preparation Methods

Gas-Liquid Phase Synthesis of 2-Methylimidazole as a Precursor

A patented method describes synthesizing 2-methylimidazole, a closely related compound, via a gas-liquid phase reaction involving ammonia, acetaldehyde, and glyoxal under controlled temperature and pressure conditions. The process includes:

  • Adding glyoxal aqueous solution to a reactor.
  • Sequentially introducing ammoniacal liquor, pure acetaldehyde, and ammonia gas under controlled temperature and pressure.
  • Maintaining the reaction for 6 hours.
  • Removing water by vacuum distillation at 4000 Pa.
  • Cooling, crystallizing, and filtering to isolate the product.

This method emphasizes energy efficiency and waste reduction by replacing aqueous acetaldehyde with pure acetaldehyde and controlling ammonia input to optimize yield.

Step Operation Conditions Outcome
1 Add glyoxal solution Ambient temperature Glyoxal solution in reactor
2 Add ammonia solution, acetaldehyde, ammonia gas Controlled temperature and pressure Reaction mixture formed
3 Reaction time 6 hours Formation of 2-methylimidazole
4 Vacuum distillation 4000 Pa Water removal
5 Cooling and crystallization Ambient to low temperature Product crystallization
6 Filtration Ambient Product isolation

This method, while focused on 2-methylimidazole, provides a basis for preparing 2-methyl-2-imidazoline, as the imidazoline ring can be formed by subsequent hydrogenation or cyclization steps.

Condensation of Ethylenediamine with Aldehydes

A widely employed synthetic approach for imidazoline derivatives involves the condensation of ethylenediamine with aldehydes under mild conditions. The reaction typically proceeds via:

  • Mixing ethylenediamine with an aliphatic aldehyde (e.g., acetaldehyde) in a suitable solvent.
  • Promoting cyclization to form the imidazoline ring.
  • Using oxidizing agents such as t-butylhypochlorite, hydrogen peroxide, iodine/potassium carbonate, or pyridinium hydrobromide perbromide to facilitate ring closure.

This method is versatile and allows for the synthesis of various substituted imidazolines, including 2-methyl-2-imidazoline, by selecting appropriate aldehydes.

Reagents Role Typical Conditions
Ethylenediamine Diamine precursor Room temperature to reflux
Aldehyde (e.g., acetaldehyde) Carbonyl source Mild heating
Oxidizing agents Facilitate cyclization Varies by agent
Solvent (e.g., methanol, THF) Reaction medium Polar solvents preferred

This condensation approach is often preferred for its straightforwardness and adaptability to different substituents.

Hydrogenation of 2-Imidazolecarboxaldehyde

Another route involves the catalytic hydrogenation of 2-imidazolecarboxaldehyde to produce 2-methylimidazole, which can be further converted to imidazoline derivatives. Recent advances include:

  • Use of Pd-impregnated Al–Ti mixed oxide catalysts.
  • Single-step hydrogenation under mild conditions.
  • High selectivity and yield with environmentally friendly catalysts.

Though this method is more directly related to 2-methylimidazole, it offers a green chemistry route that could be adapted for imidazoline synthesis.

Formation of this compound Salt

After synthesizing the 2-methyl-2-imidazoline base, the hydrogen tartrate salt is prepared by:

  • Dissolving 2-methyl-2-imidazoline in an appropriate solvent.
  • Adding hydrogen tartrate (e.g., tartaric acid or its hydrogen tartrate salt form) under controlled pH and temperature.
  • Crystallizing the salt by cooling or solvent evaporation.
  • Isolating the pure hydrogen tartrate salt by filtration and drying.

This step is crucial for obtaining a stable, crystalline form of the compound suitable for pharmaceutical or chemical applications.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Gas-liquid phase synthesis Controlled pressure and temperature; gas-liquid reactants High yield; energy efficient; scalable Requires specialized equipment
Condensation of ethylenediamine and aldehydes Simple condensation and oxidation Versatile; mild conditions May require purification of intermediates
Catalytic hydrogenation Single-step hydrogenation with Pd catalysts Green chemistry; selective Catalyst cost; may need optimization
Salt formation with hydrogen tartrate Acid-base reaction to form stable salt Produces crystalline stable product Requires precise pH control

Research Findings and Optimization

  • Reaction Time and Temperature: For condensation methods, reaction times vary from 1 to 6 hours with temperatures ranging from ambient to reflux (40–80 °C), influencing yield and purity.
  • Pressure Control: Gas-liquid synthesis benefits from precise pressure control (micro-vacuum to slight positive pressure) to optimize ammonia and aldehyde incorporation.
  • Catalyst Development: Pd-impregnated Al–Ti mixed oxide catalysts show promise for green hydrogenation routes with high turnover and selectivity.
  • Purification: Crystallization under reduced pressure and controlled cooling enhances product purity and yield, especially for salt formation steps.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-imidazoline hydrogen tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazoline derivatives, while reduction reactions can produce amines.

Scientific Research Applications

2-Methyl-2-imidazoline hydrogen tartrate has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of various organic compounds.

  • Biology: The compound may be used in studies related to enzyme inhibition and protein binding.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-2-imidazoline hydrogen tartrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Research Findings and Spectral Data

  • 2-Methyl-2-imidazoline Derivatives :
    • Synthesized compounds (e.g., 2h in ) were characterized by ¹H-NMR (δ 1.3–3.2 ppm for methyl and imidazoline protons) and IR (C=N stretch at ~1640 cm⁻¹) .
  • Morpholinium H-tartrate :
    • DFT studies revealed strong hydrogen bonding between tartrate oxygens and morpholinium cations, critical for stabilizing its crystal lattice .

Biological Activity

2-Methyl-2-imidazoline hydrogen tartrate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is derived from imidazoline, a class of compounds known for their diverse biological activities. The compound can be synthesized through various methods that involve the reaction of imidazole derivatives with tartrate salts.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Assay Type IC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : Preliminary studies suggest that it may modulate receptors associated with pain and inflammation, although further research is needed to elucidate these mechanisms.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated significant improvement when treated with formulations containing the compound.
  • Inflammation Model : In a controlled animal study, administration of the compound resulted in reduced paw edema, indicating its potential as an anti-inflammatory agent.
  • Oxidative Stress Study : Research involving diabetic rats showed that treatment with the compound improved oxidative stress markers significantly compared to control groups.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the self-association behavior of 2-methyl-2-imidazoline hydrogen tartrate in aqueous solutions?

  • Methodological Answer : Ultraviolet (UV) spectroscopy is a primary tool for studying self-association. Prepare solutions at varying pH levels (e.g., pH 3–9) and measure absorbance changes in the 200–400 nm range. The degree of aggregation can be quantified using the Benesi-Hildebrand equation to calculate association constants . For validation, compare results with dynamic light scattering (DLS) to confirm particle size distribution.

Q. How can FT-IR and FT-Raman spectroscopy be applied to confirm the functional groups and hydrogen bonding in this compound?

  • Methodological Answer : Record FT-IR spectra in the 400–4000 cm⁻¹ range. Key bands include N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). For FT-Raman, focus on lower-frequency modes (e.g., 400–1600 cm⁻¹) to assess crystalline lattice vibrations. Compare experimental data with Density Functional Theory (DFT)-simulated spectra (B3LYP/6-31G* basis set) to validate assignments .

Q. What protocols are effective for determining the solubility and pH-dependent stability of this compound?

  • Methodological Answer : Use acid-base titration with standardized NaOH to measure solubility across temperatures (e.g., 10–50°C). Calculate the solubility product (Ksp) via the equation Ksp=[K+][HT]K_{sp} = [K^+][\text{HT}^-], where HT⁻ is the tartrate anion. Adjust ionic strength using KCl to mimic physiological conditions and assess pH effects via buffered solutions .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and charge transfer properties of this compound?

  • Methodological Answer : Optimize molecular geometry using DFT at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO) to determine the energy gap (ΔE\Delta E) and charge delocalization. Compare calculated vibrational spectra (IR/Raman) with experimental data to validate computational models. Use Natural Bond Orbital (NBO) analysis to identify hydrogen-bonding interactions .

Q. What kinetic insights can be gained from studying the reaction of this compound with sulfate radicals?

  • Methodological Answer : Employ flash photolysis to generate sulfate radicals (SO4\text{SO}_4^{\bullet -}) via UV irradiation of persulfate salts. Monitor reaction kinetics using time-resolved UV-Vis spectroscopy at 254 nm. Calculate rate constants (kk) via pseudo-first-order approximations. Compare with hydrogen phosphate radicals to evaluate reactivity trends (reported k108109M1s1k \sim 10^8-10^9 \, \text{M}^{-1}\text{s}^{-1}) .

Q. How does the crystal growth and optical behavior of this compound compare to morpholinium hydrogen tartrate?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol-water mixtures. Characterize optical properties using UV-Vis spectroscopy (200–800 nm) to identify absorption edges. Compare nonlinear optical (NLO) coefficients with morpholinium hydrogen tartrate using Kurtz-Perry powder technique. DFT-based polarizability calculations can further explain differences in optical activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-imidazoline hydrogen tartrate
Reactant of Route 2
2-Methyl-2-imidazoline hydrogen tartrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.